molecular formula C9H20ClNO2 B1436124 3-Diethylamino-2,2-dimethyl-propionic acid hydrochloride CAS No. 2203071-74-1

3-Diethylamino-2,2-dimethyl-propionic acid hydrochloride

Cat. No.: B1436124
CAS No.: 2203071-74-1
M. Wt: 209.71 g/mol
InChI Key: BHXOVCNYCPAEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Diethylamino-2,2-dimethyl-propionic acid hydrochloride is a chemical compound with the molecular formula C9H19NO2·HCl. It is commonly used in pharmaceutical testing and research. This compound is known for its unique structure, which includes a diethylamino group and a dimethylpropionic acid moiety, making it a valuable compound in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Diethylamino-2,2-dimethyl-propionic acid hydrochloride typically involves the reaction of diethylamine with 2,2-dimethylpropionic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The resulting product is then purified and converted into its hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Diethylamino-2,2-dimethyl-propionic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Diethylamino-2,2-dimethyl-propionic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Diethylamino-2,2-dimethyl-propionic acid hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Diethylamino-2,2-dimethyl-propionic acid hydrochloride is unique due to its specific diethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(diethylamino)-2,2-dimethylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-5-10(6-2)7-9(3,4)8(11)12;/h5-7H2,1-4H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXOVCNYCPAEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)(C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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